2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide

Overview

Description

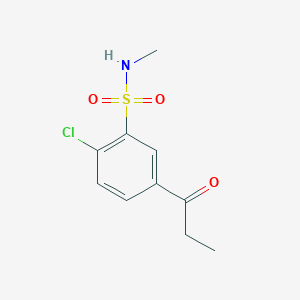

2-Chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 . It is also known by its synonyms, which include Benzenesulfonamide, 2-chloro-N-methyl-5-(1-oxopropyl)- .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group, a chlorine atom, and a propanoyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The predicted boiling point of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is 425.5±55.0 °C, and its predicted density is 1.308±0.06 g/cm3 . Its pKa is predicted to be 10.46±0.30 .Scientific Research Applications

Synthesis and Chemical Properties

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide is a compound that can be synthesized through various chemical reactions. Itazaki et al. (1988) explored the synthesis of sulfonamide derivatives for potential use as diuretics and antihypertensives, indicating that compounds like 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide could be synthesized for similar purposes (Itazaki et al., 1988). The study involved converting nitro functions into sulfonamide via the Sandmeyer reaction, showcasing a method that could potentially apply to the synthesis of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide.

Potential Pharmacological Applications

While specific studies on 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide are limited, research on similar sulfonamide compounds provides insights into potential applications. For instance, Canale et al. (2016) investigated N-alkylated arylsulfonamides as selective serotonin receptor ligands, suggesting that modifications to the sulfonamide moiety can lead to compounds with distinct pharmacological profiles, potentially including 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Canale et al., 2016).

Environmental Impact and Fate

Research by Burkhardt et al. (2005) on the transport of sulfonamide antibiotics through surface runoff on grassland provides an environmental context that might be relevant to understanding the behavior of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide in similar settings. This study highlights the environmental fate of sulfonamide compounds, which could be extrapolated to assess the environmental impact of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide (Burkhardt et al., 2005).

Toxicological Considerations

Marrocco et al. (2015) investigated the immunotoxicity and allergic potential of N-Butylbenzenesulfonamide (NBBS), another sulfonamide compound, indicating that similar studies could be pertinent for evaluating the safety profile of 2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide. Such research could provide valuable information on the potential immunotoxicity or allergic reactions associated with exposure to this compound (Marrocco et al., 2015).

properties

IUPAC Name |

2-chloro-N-methyl-5-propanoylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-9(13)7-4-5-8(11)10(6-7)16(14,15)12-2/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDQLWDZVGXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-5-propanoylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)

![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)

![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)